molecular formula C10H13Cl2NO2 B3424025 (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride CAS No. 331763-58-7

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Cat. No.: B3424025
CAS No.: 331763-58-7
M. Wt: 250.12 g/mol
InChI Key: PUVXCDYJZZWKMH-FVGYRXGTSA-N
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Description

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as a muscle relaxant and antispastic agent, often used in the treatment of conditions such as muscle spasticity and alcohol dependence .

Scientific Research Applications

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method involves the use of chiral catalysts to achieve enantioselective synthesis. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as chiral amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution processes or the use of biocatalysts to achieve high enantiomeric purity. The process is optimized to ensure cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-alkylated or N-acylated derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is unique due to its high enantiomeric purity and specific action on GABA_B receptors, which distinguishes it from other GABA analogs that may have broader or different mechanisms of action .

Properties

IUPAC Name

(3S)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVXCDYJZZWKMH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-58-7
Record name Benzenebutanoic acid, β-amino-4-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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